molecular formula C28H27N5O5S B2492145 ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 393840-70-5

ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2492145
CAS No.: 393840-70-5
M. Wt: 545.61
InChI Key: RAOBPTATYMXYHU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a triazole-based derivative with a complex structure featuring a 1,2,4-triazole core substituted at position 3 with a thioether-linked acetamido group, at position 4 with a phenyl group, and at position 5 with a (2-methoxybenzamido)methyl moiety.

Properties

IUPAC Name

ethyl 4-[[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O5S/c1-3-38-27(36)19-13-15-20(16-14-19)30-25(34)18-39-28-32-31-24(33(28)21-9-5-4-6-10-21)17-29-26(35)22-11-7-8-12-23(22)37-2/h4-16H,3,17-18H2,1-2H3,(H,29,35)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOBPTATYMXYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the triazole ring, benzoate moiety, and the methoxybenzamido group are critical for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring : This is achieved through cyclization reactions involving hydrazine derivatives.
  • Acylation : The introduction of the benzoyl and methoxy groups is performed using acyl chloride derivatives.
  • Esterification : The final step involves esterification to form the ethyl ester.

The biological activity of this compound primarily stems from its ability to interact with various biological pathways:

  • Antimicrobial Activity : Studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties due to their ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of fungal growth
Anti-inflammatoryReduction in cytokine levels
Juvenile Hormone ModulationInduction of precocious metamorphosis in insects

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of this compound against various fungal strains, it was found to exhibit significant inhibitory effects on Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were lower than those for standard antifungal agents, suggesting a promising application in antifungal therapies .

Case Study 2: Anti-inflammatory Activity

Another research focused on the anti-inflammatory properties demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .

Case Study 3: Juvenile Hormone Modulation

Research conducted on the effects of this compound on insect larvae revealed that it acts as a juvenile hormone analogue. It induced precocious metamorphosis in Bombyx mori larvae at specific concentrations, indicating its role in pest management strategies .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate has been investigated for its potential as a therapeutic agent. Its structure suggests it may possess anti-cancer properties due to the presence of the triazole moiety, which has been linked to inhibition of tumor growth.

Case Study:
A study published in Journal of Medicinal Chemistry examined derivatives of triazole compounds for their anticancer activity. The results indicated that modifications to the triazole structure could enhance potency against specific cancer cell lines (e.g., A549 lung cancer cells) .

Antimicrobial Activity

Research has shown that compounds with similar structural features exhibit antimicrobial properties. This compound is hypothesized to inhibit bacterial growth by targeting specific bacterial enzymes.

Data Table: Antimicrobial Activity

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Ethyl CompoundS. aureus18
Compound BPseudomonas aeruginosa12

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various studies. The triazole ring is known to interact with cytochrome P450 enzymes, which are crucial in drug metabolism.

Case Study:
In vitro studies demonstrated that derivatives of this compound could inhibit specific cytochrome P450 enzymes involved in drug metabolism, suggesting its utility in pharmacokinetic studies .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require careful optimization to yield high purity and activity.

Synthesis Route Example:

  • Formation of the triazole ring.
  • Introduction of the methoxybenzamido group.
  • Final acylation step to form the ethyl ester.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. This reactivity is critical for modulating biological activity or further derivatization.

Oxidizing Agent Conditions Product Yield Reference
m-CPBA (3-chloroperbenzoic acid)Dichloromethane, 0°C → RT, 4–6 hSulfoxide derivative75–82%
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 12 hSulfone derivative68–72%

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfonium intermediate.

  • Steric hindrance from the adjacent triazole and phenyl groups may reduce reaction rates compared to simpler thioethers .

Ester Hydrolysis

The ethyl benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for pharmacological applications.

Conditions Reagents Product Yield Reference
Acidic6M HCl, reflux, 8 h4-(2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoic acid85%
Basic2M NaOH, ethanol/water (1:1), RT, 12 hSame as above90%

Key Observations :

  • Basic hydrolysis is more efficient due to the nucleophilic attack by OH<sup>−</sup> on the ester carbonyl.

  • The reaction preserves the amide and triazole functionalities .

Amide Hydrolysis

The 2-methoxybenzamido group is resistant to mild hydrolysis but cleaves under harsh acidic/basic conditions:

Conditions Reagents Product Yield Reference
Acidic6M HCl, 110°C, 24 h2-methoxybenzoic acid + primary amine intermediate60%
EnzymaticProtease (e.g., trypsin), pH 7.4, 37°CNo cleavage observed

Implications :

  • Stability under physiological conditions (pH 7.4) suggests suitability for drug delivery .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic substitution and coordination reactions:

A. Electrophilic Substitution

Reagent Conditions Product Yield Reference
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 1 hNitro-substituted triazole at C-355%
Br<sub>2</sub>/FeBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, RT, 2 hBromo-substituted triazole at C-548%

B. Metal Coordination

The triazole N-atoms act as ligands for transition metals (e.g., Cu(II), Zn(II)), forming complexes with potential catalytic or antimicrobial properties .

Nucleophilic Substitution at Thioether

The thioacetamido group (-S-CH<sub>2</sub>-CO-NH-) participates in nucleophilic displacement reactions:

Nucleophile Conditions Product Yield Reference
Sodium methoxideDMF, 80°C, 6 hMethoxy derivative70%
PiperidineTHF, RT, 12 hPiperidinyl derivative65%

Mechanism :

  • The sulfur atom acts as a leaving group in SN<sub>2</sub>-type reactions, facilitated by polar aprotic solvents .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-S bond cleavage in the thioether moiety, generating a thiyl radical intermediate. This reactivity is harnessed in photodynamic therapy research .

Biological Activation Pathways

In vitro studies of analogous triazole-thioacetamides reveal:

  • Glutathione Conjugation : Thioether linkage reacts with glutathione (GSH) in hepatic microsomes, forming detoxified metabolites .

  • Cytochrome P450 Oxidation : Generates sulfoxide derivatives as prim

Comparison with Similar Compounds

Methoxy Substitution Position

The 2-methoxybenzamido group in the target compound distinguishes it from ethyl 4-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate (), which features a 4-methoxybenzamido substituent.

Triazole Core Modifications

  • Ethyl 4-[(5-{[4-(acetylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl}acetoamido]benzoate (): This compound replaces the (2-methoxybenzamido)methyl group with a 4-(acetylamino)phenoxymethyl substituent. The phenoxy linkage may enhance rigidity and reduce metabolic instability compared to the flexible acetamido chain in the target compound .
  • 5-((10H-Phenothiazin-10-yl)methyl)-4-(4-bromobenzylideneamino)-4H-1,2,4-triazole-3-thiol (): Incorporates a phenothiazine moiety and a brominated benzylideneamino group, introducing redox-active and bulky aromatic features absent in the target compound .

Key Reaction Steps

Compound Coupling/Functionalization Step Cyclization/Condition Yield Reference
Target Compound Likely involves HBTU-mediated amide coupling (analogous to ) Thioether formation via nucleophilic substitution Not reported
Ethyl 4-[...]benzoate () DMAD-mediated cyclization of thiourea derivatives Stirred in methanol at room temperature 60–80%
Compound 20 () Sulfur nucleophile attack on activated acetate Reflux in polar aprotic solvent 60%
  • The target compound’s synthesis likely follows a multi-step sequence involving:
    • Amide coupling of 2-methoxybenzoyl chloride with a triazole-amine intermediate.
    • Thioether linkage formation between the triazole-thiol and chloroacetamide.
    • Esterification of the benzoic acid precursor (similar to ) .

Physicochemical Properties

Melting Points and Spectral Data

Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Reference
Target Compound Not reported Expected: ~1711 (C=O ester), 1663 (C=O amide), 694 (C-S)
Compound 20 () 251.4–252.0 3256 (N-H), 1711 (C=O ester), 694 (C-S)
Phenothiazine-triazole () Not reported 1545 (C=N), 1240 (C-O-C)
  • The absence of a para-methoxy group (cf. ) may lower the target compound’s melting point compared to analogues with increased symmetry or crystallinity .

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:

  • Hydrazine cyclization : Reacting 4-phenyl-3-thiosemicarbazide with ethyl 2-chloroacetate in ethanol under reflux (80°C, 6–8 hours) to yield 4-phenyl-4H-1,2,4-triazole-3-thiol.
  • Methylation : Introducing a methyl group at position 5 using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (room temperature, 12 hours).

Key Optimization Parameters :

  • Yield increases from 68% to 82% when using anhydrous DMF.
  • Prolonged reaction times (>12 hours) lead to side products.

Acetamido-Benzoate Esterification

The final step involves coupling the triazole-thioacetamide intermediate with ethyl 4-aminobenzoate:

  • Activation : Treating 2-((5-((2-methoxybenzamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid with $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and $$ N $$-hydroxysuccinimide (NHS) in dichloromethane (DCM) to form the active ester.
  • Coupling : Reacting the activated ester with ethyl 4-aminobenzoate in DCM at 25°C for 24 hours.

Yield and Purity :

  • Isolated yield: 75–80%.
  • HPLC purity: >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Purity (%) Source
Triazole cyclization Ethanol, reflux, 8 hours 82 95
Amidation THF, TEA, 4 hours 78 97
Esterification DCC/NHS, DCM, 24 hours 75 98

Mechanistic Insights and Side Reactions

  • Cyclization : The exothermic nature of hydrazine cyclization necessitates controlled temperatures to avoid decomposition.
  • Amidation : Competing hydrolysis of the sulfonyl chloride intermediate can reduce yields; anhydrous conditions are critical.
  • Esterification : DCC-mediated coupling may produce $$ N $$-acylurea byproducts, which are removed via silica gel chromatography.

Scalability and Industrial Feasibility

  • Batch size : Lab-scale syntheses (1–10 g) report consistent yields, but scaling to >100 g requires optimized heat dissipation during cyclization.
  • Cost drivers : 2-Methoxybenzamide accounts for 40% of material costs, suggesting alternative suppliers could improve economics.

Applications and Derivatives

While the focus is on synthesis, the compound’s structural analogs exhibit:

  • Antimicrobial activity : MIC = 8 µg/mL against Staphylococcus aureus.
  • Kinase inhibition : IC$$_{50}$$ = 0.45 µM against EGFR (unpublished data).

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